2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with an imidazole derivative in the presence of a suitable catalyst. For instance, the reaction of 2-methoxy-5,7-dimethylpyridine with an imidazole derivative in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Similar structure but with an ethyl group instead of a methoxy group.
7-Methyl-1H-imidazo[4,5-b]pyridine: Lacks the methoxy and additional methyl groups
Uniqueness
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3O/c1-5-4-6(2)10-8-7(5)11-9(12-8)13-3/h4H,1-3H3,(H,10,11,12) |
InChI Key |
IJXYJFKVSASXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=N2)OC)C |
Origin of Product |
United States |
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